molecular formula C13H7ClN2O2 B012365 7-Chlorophenazine-1-carboxylic acid CAS No. 103942-92-3

7-Chlorophenazine-1-carboxylic acid

Cat. No. B012365
M. Wt: 258.66 g/mol
InChI Key: BKNYZPGHEKKBDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorophenyl compounds involves multiple steps, including substitution reactions, hydrolysis, and the optimization of reaction conditions for achieving high yields. For instance, a method for synthesizing chloro-fluoro-naphthyridine carboxylic acids, which are structurally related to 7-Chlorophenazine-1-carboxylic acid, has been developed, indicating the importance of carefully chosen reaction pathways and conditions in obtaining these compounds with high efficiency (Zhang et al., 2019).

Scientific Research Applications

  • Antibacterial and Antitumor Properties : Derivatives of 7-Chlorophenazine-1-carboxylic acid, such as substituted 7-oxo-2, 3-dihydro-7H-pyrido [1, 2, 3-de] [1, 4] benzoxazine-6-carboxylic acids, have shown potent antibacterial activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains. Additionally, certain derivatives exhibit promising antitumor activities, such as compound 7a, which shows curative activity against leukemia and may act as a prodrug modification for an antitumor agent (Hayakawa, Hiramitsu, & Tanaka, 1984); (Stevens et al., 1984).

  • Antitubercular Activity : Novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives show broad-spectrum antibacterial and antitubercular activities. The most potent compound in this group, 5f, exhibits excellent in vitro antitubercular activity against Mycobacterium tuberculosis (Cai et al., 2020).

  • Chemical Synthesis and Reactivity : The compound has been used in various chemical syntheses. For instance, a study demonstrates the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine, yielding excellent results under mild conditions (Bandgar & Pandit, 2003). Another study focuses on the reaction of piperazine-chloro-fluoro-quinolone carboxylic acid in water, producing antibiotics like ciprofloxacin and norfloxacin (Kalkote et al., 1996).

  • Structural and Spectroscopic Analysis : In a study involving 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, researchers analyzed its crystal structure and conducted density functional theory (DFT) calculations, which showed good agreement with experimental data. This kind of research is crucial for understanding the molecular structure and properties of related compounds (Alaşalvar et al., 2014).

Future Directions

: 7-Chlorophenazine-1-carboxylic acid | C13H7ClN2O2 - PubChem : 7-Chlorophenazine-1-carboxylic acid CAS#: 103942-92-3 - ChemicalBook

properties

IUPAC Name

7-chlorophenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-7-4-5-9-11(6-7)15-10-3-1-2-8(13(17)18)12(10)16-9/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNYZPGHEKKBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549575
Record name 7-Chlorophenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorophenazine-1-carboxylic acid

CAS RN

103942-92-3
Record name 7-Chloro-1-phenazinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103942-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chlorophenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Spicer, SA Gamage, GW Rewcastle… - Journal of Medicinal …, 2000 - ACS Publications
… From similar reaction of 7-chlorophenazine-1-carboxylic acid (7i) 13 (71% yield): mp (CH 2 Cl 2 /MeOH) 173−175 C; 1 H NMR (CDCl 3 ) δ 2.02 (quin, J = 6.9 Hz, 4 H, 2 × CH 2 CH 2 CH …
Number of citations: 109 pubs.acs.org

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